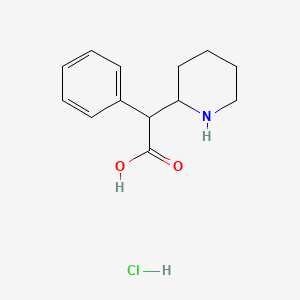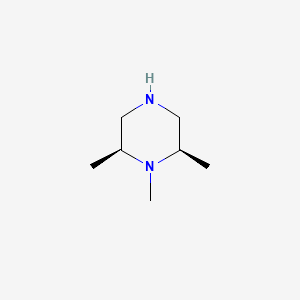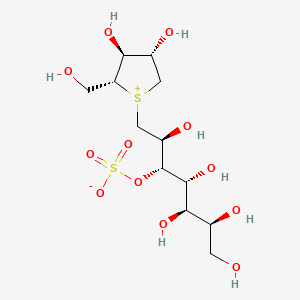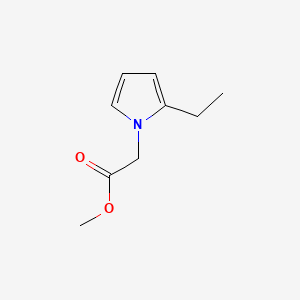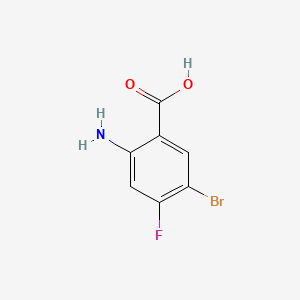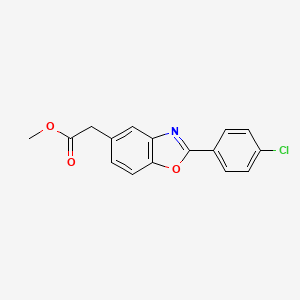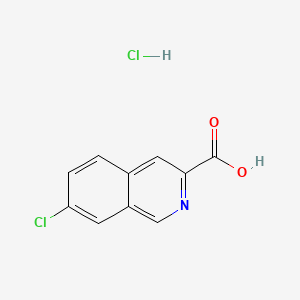
Floctafenine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Floctafenine-d5 is the labelled analogue of Floctafenine . Floctafenine is an anti-inflammatory analgesic used to manage mild to moderate acute pain . It is similar in action to aspirin and inhibits prostaglandin synthesis .
Synthesis Analysis
Floctafenine can be synthesized beginning with the conversion of ortho-trifluoromethyl aniline to a quinolol . The compound is then condensed with ethoxy methylene malonic diethyl ester (EMME) and cyclized thermally. That intermediate is then saponified; the resulting acid is decarboxylated and finally converted to the 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate then affords the coupled intermediate. An ester interchange of that product with glycerol leads to the glyceryl ester, floctafenine .Molecular Structure Analysis
The molecular formula of Floctafenine is C20H17F3N2O4 . The average mass is 406.355 Da and the monoisotopic mass is 406.114044 Da .Chemical Reactions Analysis
The pathophysiology of ADHD is related to dopamine (DA) and dopamine receptor (DAR) dysregulation in the brain . There is growing evidence that specific dopamine receptor subtypes are associated with specific symptoms and behaviors associated with ADHD, such as motor and attention dysfunction .Physical And Chemical Properties Analysis
The molecular formula of Floctafenine is C20H17F3N2O4 . The average mass is 406.355 Da and the monoisotopic mass is 406.114044 Da .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Floctafenine-d5 involves the substitution of hydrogen atoms with deuterium atoms in Floctafenine. This can be achieved through a multi-step synthesis process.", "Starting Materials": [ "Floctafenine", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Chloroform (CHCl3)" ], "Reaction": [ "Step 1: Dissolve Floctafenine in D2O and add NaOH. Heat the mixture under hydrogen gas to replace some of the hydrogen atoms with deuterium atoms.", "Step 2: Use Pd/C as a catalyst to reduce the remaining hydrogen atoms to deuterium atoms.", "Step 3: Add NaBH4 to the mixture to reduce any remaining unsaturated bonds and to remove any impurities.", "Step 4: Purify the mixture using column chromatography to obtain Floctafenine-d5.", "Step 5: Convert Floctafenine-d5 to its acetic acid salt form by dissolving it in acetic acid and methanol.", "Step 6: Extract the salt form using chloroform and evaporate the solvent to obtain pure Floctafenine-d5." ] } | |
CAS-Nummer |
1794884-17-5 |
Produktname |
Floctafenine-d5 |
Molekularformel |
C20H17F3N2O4 |
Molekulargewicht |
411.392 |
IUPAC-Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)/i10D2,11D2,12D |
InChI-Schlüssel |
APQPGQGAWABJLN-XPZONWKMSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F |
Synonyme |
2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester; N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid 2,3-Dihydroxypropyl-d5 Ester; 1-[N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate]glycerol-d5; Diralgan-d5; Floctaf |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



